molecular formula C18H17ClN2OS B2354277 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea CAS No. 2097920-36-8

3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea

Cat. No. B2354277
CAS RN: 2097920-36-8
M. Wt: 344.86
InChI Key: YXIPJVYGXAJQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, molecular weight, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the literature.

Advantages and Limitations for Lab Experiments

3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various analytical techniques. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which may make it difficult to study its long-term effects. In addition, its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea. One area of research is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another area of research is to study its potential therapeutic properties in different disease models, such as chronic pain and anxiety disorders. In addition, there is a need for more studies on the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound has the potential to be a valuable tool for studying the neurochemical basis of behavior and for developing new therapeutic agents.

Synthesis Methods

The synthesis of 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 3-(1-benzothiophen-3-yl)propan-2-amine. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit analgesic, anxiolytic, and anticonvulsant effects in animal models. In addition, this compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-12(10-13-11-23-17-9-5-2-6-14(13)17)20-18(22)21-16-8-4-3-7-15(16)19/h2-9,11-12H,10H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIPJVYGXAJQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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